Product packaging for Dde-L-lys(boc)-OH(Cat. No.:CAS No. 1189586-14-8)

Dde-L-lys(boc)-OH

Cat. No.: B613616
CAS No.: 1189586-14-8
M. Wt: 410,51 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Multifunctional Amino Acid Building Blocks in Chemical Biology Research

Multifunctional amino acid building blocks are essential for the construction of peptides with tailored properties and functions. Lysine (B10760008), with its primary amino group on the side chain, is a particularly versatile residue for introducing modifications. These modifications can include the attachment of fluorescent labels, drug molecules, polyethylene (B3416737) glycol (PEG) chains for improved solubility, or the creation of branched and cyclic peptide structures. sigmaaldrich.comiris-biotech.de The use of orthogonally protected lysine derivatives allows for the precise, site-specific introduction of these functionalities without interfering with the ongoing peptide synthesis. sigmaaldrich.comsigmaaldrich.com This capability is crucial for developing targeted drug delivery systems, diagnostic tools, and for studying protein-protein interactions.

Historical Development of Protecting Group Strategies for Lysine Residues

The journey to achieve selective lysine modification has been marked by the continuous evolution of protecting group strategies. Early methods in peptide synthesis often relied on protecting groups that were cleaved under similar conditions, limiting the ability to perform selective deprotection. The development of the Boc (tert-butyloxycarbonyl) and later the Fmoc (9-fluorenylmethyloxycarbonyl) strategies for Nα-amino group protection were significant advancements. americanpeptidesociety.orgiris-biotech.de

For the lysine side chain, a variety of protecting groups have been employed over the years. Initially, groups like the benzyloxycarbonyl (Z) group were common in Boc-based synthesis. peptide.com However, the quest for true orthogonality—the ability to remove one protecting group without affecting others—led to the exploration of new chemical moieties. iris-biotech.de The introduction of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group in 1993 represented a major breakthrough. sigmaaldrich.com Its stability to the reagents used for both Boc and Fmoc removal, yet selective cleavage under mild, specific conditions, provided a new level of control for peptide chemists. sigmaaldrich.compeptide.com This paved the way for the routine synthesis of highly complex and modified peptides that were previously difficult to access.

Rationale for the Application of Dde and Boc Orthogonal Protection on L-Lysine

The compound Dde-L-lys(boc)-OH combines two key protecting groups, Dde and Boc, on the two amino groups of L-lysine, offering a powerful orthogonal system for peptide synthesis. In this arrangement, the Nα-amino group is protected by the Dde group, and the Nε-side-chain amino group is protected by the Boc group.

The rationale for this specific combination lies in their distinct cleavage conditions, which allows for selective deprotection and subsequent modification at either the N-terminus or the side chain. The Boc group is labile to strong acids like trifluoroacetic acid (TFA), a common reagent used in the final cleavage step of Boc-based solid-phase peptide synthesis (SPPS) or for the removal of other acid-labile side-chain protecting groups. chempep.comwikipedia.org Conversely, the Dde group is stable to acidic conditions but can be selectively removed using a 2% solution of hydrazine (B178648) in dimethylformamide (DMF). sigmaaldrich.compeptide.com

This orthogonality is particularly advantageous in several synthetic scenarios. For instance, a peptide chain can be assembled using Fmoc-chemistry, and a this compound residue can be incorporated at a specific position. After the full-length peptide is synthesized, the Dde group can be selectively removed on-resin to expose the α-amino group for cyclization or branching, while the Boc group on the lysine side chain remains intact. Alternatively, in a Boc-based synthesis, the Boc groups on other residues can be removed during chain elongation, while the Dde group on a specific lysine remains to be cleaved at a later, desired stage for site-specific modification. This strategic interplay of protecting groups enables the construction of intricate peptide architectures. rsc.orgnih.gov

Key Properties of Dde and Boc Protecting Groups

Protecting GroupAbbreviationStructureCleavage ConditionsStability
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl DdeA five-membered ring containing two carbonyl groups and a gem-dimethyl group, attached to the nitrogen via an ethylidene linker.2% Hydrazine (N₂H₄) in DMF. sigmaaldrich.compeptide.comStable to acids (TFA) and bases (piperidine) commonly used in peptide synthesis. sigmaaldrich.com
tert-butyloxycarbonyl BocA tert-butyl group attached to a carbonyl group, which is in turn linked to the nitrogen.Strong acids such as Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM). chempep.comwikipedia.orgStable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the mild nucleophilic conditions for Dde removal (hydrazine). acs.org

Orthogonal Deprotection Strategies

Target Protecting GroupReagentConditionsOrthogonal To
Dde 2% Hydrazine in DMFRoom temperature, typically 3-15 minutes, repeated treatments. peptide.comuci.eduBoc, Fmoc (though Fmoc can also be removed by hydrazine). sigmaaldrich.compeptide.com
Boc 50% TFA in DCMRoom temperature, typically 15-30 minutes. chempep.comDde, Fmoc. sigmaaldrich.comacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34N2O6 B613616 Dde-L-lys(boc)-OH CAS No. 1189586-14-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O6/c1-13(17-15(24)11-21(5,6)12-16(17)25)23-14(18(26)27)9-7-8-10-22-19(28)29-20(2,3)4/h14,24H,7-12H2,1-6H3,(H,22,28)(H,26,27)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUZKDZPORXJLE-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(CCCCNC(=O)OC(C)(C)C)C(=O)O)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)O)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Orthogonal Protecting Group Chemistry of Dde L Lys Boc Oh in Complex Peptide Assembly

Principles of Dde and Boc Orthogonality in Peptide Synthesis

The utility of Dde-L-lys(Boc)-OH stems from the differential lability of the Dde and Boc protecting groups to specific chemical reagents. This orthogonality ensures that one group can be cleaved without affecting the other, or other common protecting groups used in peptide synthesis. rsc.org

Selective Deprotection Mechanisms and Optimized Conditions for the Dde Group

The Dde group is known for its stability to the acidic and basic conditions commonly used in Fmoc-based solid-phase peptide synthesis (SPPS), including trifluoroacetic acid (TFA) and piperidine (B6355638), respectively. sigmaaldrich.comiris-biotech.de Its selective removal is typically achieved through hydrazinolysis.

The mechanism of Dde deprotection involves a nucleophilic attack by hydrazine (B178648) on the enamine system of the Dde group. This leads to the formation of a stable pyrazole (B372694) derivative and the release of the free amine. sigmaaldrich.com

Optimized Conditions for Dde Deprotection:

A common and efficient method for Dde removal involves treating the peptide-resin with a solution of 2% hydrazine monohydrate in N,N-dimethylformamide (DMF). rsc.orgsigmaaldrich.compeptide.com The deprotection is typically rapid, often completed within minutes at room temperature. sigmaaldrich.comuci.edu To ensure complete removal, the treatment is usually repeated multiple times. peptide.com

ReagentConcentration & SolventTime & TemperatureNotes
Hydrazine monohydrate2% in DMF3 x 3 minutes, Room TempMost common and efficient method. sigmaaldrich.compeptide.com
Hydrazine monohydrate2% in DMF2 x 15 minutes, Room TempAn alternative protocol with longer individual treatments. uci.edu
Hydroxylamine (B1172632) hydrochloride/imidazole (B134444)1.3:1 ratio in NMP30-60 minutes, Room TempOffers complete orthogonality with the Fmoc group. sigmaaldrich.compeptide.com

It is important to note that since hydrazine can also remove the Fmoc group, the N-terminus of the peptide should be protected with a group stable to hydrazinolysis, such as Boc, before Dde removal. peptide.compeptide.com

Selective Deprotection Mechanisms and Optimized Conditions for the Boc Group

The Boc group is a cornerstone of peptide chemistry, valued for its stability to a wide range of reagents and its facile removal under acidic conditions. jkchemical.comgenscript.com It is stable to the basic conditions used for Fmoc removal and the hydrazinolysis conditions for Dde removal. rsc.orgsigmaaldrich.com

The deprotection of the Boc group proceeds via an acid-catalyzed mechanism. commonorganicchemistry.comacsgcipr.org The initial step is the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). jkchemical.com This is followed by the fragmentation of the protonated carbamate, which releases the stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid then spontaneously decarboxylates to yield the free amine and carbon dioxide gas. commonorganicchemistry.comtotal-synthesis.com

Optimized Conditions for Boc Deprotection:

The most common reagent for Boc deprotection is neat TFA or TFA in a solvent like dichloromethane (B109758) (DCM). jkchemical.comiris-biotech.de The reaction is typically fast, occurring within 30 minutes to an hour at room temperature.

ReagentConcentration & SolventTime & TemperatureNotes
Trifluoroacetic acid (TFA)95% in Water20-30 minutes, Room TempStandard condition for final peptide cleavage and deprotection. peptide.com
Trifluoroacetic acid (TFA)Neat or in DCM< 1 hour, Room TempCommon for on-resin or solution-phase deprotection. jkchemical.comgenscript.com
Hydrochloric Acid (HCl)4 M in Dioxane30 minutes, Room TempOffers high selectivity for Nα-Boc over tert-butyl esters and ethers. researchgate.netnih.gov

The tert-butyl cation generated during deprotection can potentially alkylate nucleophilic side chains like those of tryptophan and tyrosine. Therefore, scavengers are often added to the cleavage cocktail to trap this reactive intermediate. peptide.com

Compatibility and Sequential Deprotection Strategies with Other Amino Acid Protecting Groups (e.g., Fmoc, Alloc, Mtt)

The orthogonality of the Dde and Boc groups extends to their compatibility with a range of other protecting groups commonly employed in complex peptide synthesis. This compatibility is crucial for developing sophisticated strategies for creating branched, cyclic, and multi-functionalized peptides.

Fmoc (9-fluorenylmethyloxycarbonyl): The Dde/Boc combination is fully orthogonal to the Fmoc group. Fmoc is base-labile (removed by piperidine), while Dde is hydrazine-labile and Boc is acid-labile. sigmaaldrich.com This three-dimensional orthogonality is fundamental to modern SPPS. However, care must be taken as hydrazine can also remove the Fmoc group. peptide.com Using hydroxylamine hydrochloride with imidazole for Dde removal can achieve complete orthogonality with Fmoc. sigmaaldrich.com

Alloc (Allyloxycarbonyl): The Alloc group is removed by palladium-catalyzed hydrostannolytic cleavage. This provides a fourth dimension of orthogonality. The Alloc group is stable to the conditions used for Fmoc, Boc, and Dde removal. However, a side reaction can occur during Dde deprotection with hydrazine, where the double bond of the allyl group may be reduced. This can be suppressed by adding allyl alcohol to the hydrazine reagent. sigmaaldrich.com

Mtt (4-Methyltrityl): The Mtt group is highly acid-labile and can be selectively removed using very dilute TFA (e.g., 1% in DCM) while the Boc group remains intact. iris-biotech.de This allows for the selective deprotection of an Mtt-protected lysine (B10760008) side chain in the presence of a Boc-protected lysine. Both Mtt and Boc are stable to the conditions for Fmoc and Dde removal.

Table of Orthogonal Protecting Group Compatibility:

Protecting GroupCleavage ConditionStable to Boc Cleavage (TFA)Stable to Dde Cleavage (Hydrazine)Stable to Fmoc Cleavage (Piperidine)
Boc Strong Acid (e.g., TFA)-YesYes
Dde HydrazineYes-Yes
Fmoc Base (e.g., Piperidine)YesNo-
Alloc Pd(0) catalystYesPartial (requires scavenger)Yes
Mtt Dilute Acid (e.g., 1% TFA)NoYesYes

Strategic Application of this compound in Segmented and Convergent Synthesis

The unique properties of this compound make it a valuable tool for advanced peptide synthesis strategies, such as segment condensation and convergent synthesis. These approaches involve the synthesis of protected peptide fragments, which are then coupled together to form the final, larger peptide. This can improve the purity and yield of long or difficult sequences.

Minimization of Undesired Side Reactions (e.g., Dde Migration, Aspartimide Formation)

While powerful, the use of Dde and other protecting groups is not without potential complications. Understanding and mitigating these side reactions is critical for successful synthesis.

Dde Migration: A known side reaction is the migration of the Dde group from one amino group to another, particularly from an α-amino group to an unprotected ε-amino group of a lysine residue. nih.gov This migration can be accelerated by piperidine during Fmoc deprotection and can occur both intra- and intermolecularly. nih.gov To prevent this, it is crucial to avoid having free lysine ε-amino groups during steps where Dde migration is possible. Using the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group can overcome this issue, although its removal can be more difficult. iris-biotech.de

Aspartimide Formation: This is a major side reaction in SPPS, particularly at Asp-Gly or Asp-Ser sequences. It involves the cyclization of the aspartic acid side chain to form a succinimide (B58015) ring, which can then open to yield a mixture of α- and β-aspartyl peptides. acs.org While not directly a side reaction of this compound itself, its prevention is a key consideration in any complex peptide synthesis. Strategies to minimize aspartimide formation include using bulky side-chain protecting groups for aspartic acid, adding acidic additives like HOBt to the piperidine deprotection solution, or using milder bases for Fmoc removal. biotage.comacs.orgnih.gov Utilizing hydrazide as a protecting group for the carboxylic acid has also been shown to suppress aspartimide formation. acs.org

Orthogonal Protection for Multi-Functional Peptide Design

The orthogonality offered by this compound is central to the design of peptides with multiple, site-specific modifications. This allows for the synthesis of branched peptides, cyclic peptides, and peptides conjugated to other molecules like fluorophores or lipids. sigmaaldrich.comnih.gov

For instance, in the synthesis of a branched peptide, a linear backbone can be assembled using Fmoc-SPPS. A this compound residue can be incorporated at the desired branching point. After completion of the linear chain and N-terminal Boc protection, the Dde group can be selectively removed with hydrazine. nih.gov This exposes the α-amino group of the lysine, allowing for the synthesis of a second peptide chain from this point. The Boc group on the lysine side chain remains intact throughout this process and can be removed during the final cleavage from the resin. This strategy enables the precise construction of complex, multi-functional peptide architectures. nih.gov

Applications of Dde L Lys Boc Oh in Biologically Relevant Molecular Construction

Engineering Complex Peptide Architectures

The ability to introduce specific modifications at defined positions within a peptide sequence is a cornerstone of modern peptide chemistry. Dde-L-lys(Boc)-OH is instrumental in this regard, facilitating the synthesis of non-linear peptide structures with enhanced properties.

Synthesis of Branched Peptides for Multi-Valency and Display Systems

Branched peptides, which present multiple copies of a peptide sequence, are valuable tools for enhancing biological activity and for creating multivalent display systems. The synthesis of such structures is often achieved using a lysine (B10760008) scaffold, where the ε-amino groups serve as branch points. chempep.comtechnoprocur.cz The use of Fmoc-Lys(Dde)-OH, a related derivative, allows for the stepwise assembly of different peptide chains onto the lysine core. technoprocur.czalfa-chemistry.com After the synthesis of the main peptide chain, the Dde group on a specific lysine residue can be selectively removed with hydrazine (B178648), exposing the ε-amino group for the elongation of a new peptide branch. sigmaaldrich.comtechnoprocur.cz This process can be repeated to create multi-branched peptides, including multiple antigenic peptides (MAPs) used in vaccine development. bachem.comsigmaaldrich.com The automation of this process has been demonstrated, simplifying the construction of complex dendritic peptides. technoprocur.cz

FeatureDescription
Core Principle Utilization of the lysine side-chain as a branching point.
Key Reagent This compound or its Fmoc equivalent, Fmoc-Lys(Dde)-OH.
Deprotection Agent 2% Hydrazine in DMF to selectively remove the Dde group. sigmaaldrich.combachem.com
Application Creation of multivalent structures like Multiple Antigenic Peptides (MAPs). bachem.comsigmaaldrich.com

Construction of Cyclic Peptides for Enhanced Stability and Bioactivity

Cyclic peptides often exhibit superior stability against enzymatic degradation and can have constrained conformations that lead to enhanced bioactivity compared to their linear counterparts. The synthesis of cyclic peptides can be achieved through on-resin cyclization, a strategy where this compound plays a crucial role. bachem.comalfa-chemistry.com In a typical solid-phase peptide synthesis (SPPS) workflow, after the linear peptide is assembled, the Dde group on a lysine side-chain can be selectively cleaved. sigmaaldrich.compeptide.com The newly liberated ε-amino group can then form a lactam bridge with the C-terminal carboxylic acid, resulting in a head-to-side-chain cyclic peptide. This method provides a reliable way to produce structurally diverse cyclic peptides for various applications. bachem.comalfa-chemistry.com A related strategy involves the use of Fmoc-Lys(Dde)-OH in Fmoc-based SPPS for similar on-resin cyclization. alfa-chemistry.com

Development of Template-Assembled Synthetic Proteins (TASPs) and Di-epitopic Peptides

Template-assembled synthetic proteins (TASPs) are molecules where peptide epitopes are attached to a central scaffold, mimicking the tertiary structure of natural proteins. bachem.comalfa-chemistry.com Cyclic peptides can serve as these templates, and the orthogonal protection strategy offered by this compound is critical for their synthesis. beilstein-journals.org By incorporating lysine residues with Dde protection into the template, specific sites can be unmasked for the attachment of different peptide chains. bachem.comalfa-chemistry.com This allows for the precise spatial arrangement of epitopes, which is important for eliciting specific biological responses. A similar principle applies to the synthesis of di-epitopic peptides, where two different peptide epitopes are linked together, often using a lysine residue as the connection point. bachem.comalfa-chemistry.com

Functionalization and Bioconjugation of Peptides and Biomolecules

The ability to attach non-peptidic moieties to specific sites on a peptide or biomolecule is essential for a wide range of applications, from diagnostics to therapeutics. This compound provides a chemical handle for such site-specific modifications.

Site-Specific Labeling with Fluorescent Probes and Reporter Tags

Attaching fluorescent dyes to peptides allows for their visualization and tracking in biological systems. peptide.com The use of Fmoc-Lys(Dde)-OH in peptide synthesis enables the introduction of a fluorescent label at a specific lysine side-chain. peptide.com After the peptide chain is synthesized, the Dde group is removed, and the exposed amino group is reacted with a fluorescent probe that has a reactive group, such as an N-hydroxysuccinimide ester. rsc.org This strategy has been used to label peptides with a variety of fluorophores. researchgate.net A study by the Association of Biomolecular Resource Facilities highlighted a strategy using Fmoc-Lys(Dde)-OH for the incorporation of various labels, including fluorescein (B123965) and dansyl groups. researchgate.net

Labeling AgentApplication
Fluorescein Fluorescence microscopy and imaging. researchgate.net
Dansyl Group Fluorescence spectroscopy and protein binding studies. researchgate.net
Methyl Coumarin FRET-based assays. researchgate.net

Biotinylation Strategies for Detection and Immobilization

Biotinylation, the attachment of biotin (B1667282) to a molecule, is a widely used technique in molecular biology for detection and purification, owing to the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. chempep.com Site-specific biotinylation of peptides can be achieved using Fmoc-Lys(Dde)-OH. peptide.com After the peptide is synthesized on a solid support, the Dde group is removed, and the lysine side-chain is reacted with an activated form of biotin. researchgate.net This approach ensures that biotin is attached only at the desired position, preserving the peptide's biological activity. A study demonstrated that while other methods are available, the use of Fmoc-Lys(Dde)-OH for biotinylation generally resulted in high yields of the correctly labeled peptide. researchgate.net This method is advantageous as it allows for the direct incorporation of the label during synthesis. researchgate.net

Conjugation to Polymeric Scaffolds and Nanomaterials

The unique structural characteristics of this compound make it a valuable component in the development of advanced materials, including polymeric scaffolds and nanomaterials. Its ability to be incorporated into complex structures allows for the creation of novel materials with specific, tunable properties for various biomedical applications.

Single-Walled Carbon Nanotubes (SWCNTs):

This compound has been utilized in the functionalization of single-walled carbon nanotubes (SWCNTs). A 1,3-cycloaddition reaction using an azomethine ylide, generated from paraformaldehyde and the lysine derivative H-Lys(Boc)-OH, has been developed to covalently modify SWCNTs. researchgate.net This method offers dense, covalent modification and results in a product with pH-dependent solubility. researchgate.net Such modified SWCNTs have shown potential as substrates for amperometric genosensors. nih.gov The functionalization of SWCNTs with lysine enhances their properties for biological applications, and the use of the Boc protecting group is a key step in this process. researchgate.netresearchgate.net

Hydrogels:

Hydrogels are three-dimensional polymeric networks capable of holding large amounts of water, making them ideal for biomedical applications like drug delivery and tissue engineering. acs.org this compound and similar protected lysine derivatives are instrumental in the synthesis of peptide-based hydrogels. mdpi.comnih.gov These hydrogels can be designed to be injectable and biocompatible. acs.org For instance, the synthesis of dehydrotripeptides for new supramolecular hydrogels has involved the use of Boc-L-Lys(Boc)-OH. mdpi.com The resulting hydrogels can exhibit tunable rheological properties and have potential as systems for the sustained release of therapeutic agents. mdpi.comuminho.pt The incorporation of lysine residues into the hydrogel structure can also influence cell adhesion and migration, highlighting their potential as scaffolds for 3D cell culture. acs.org

Chelation of Metal Ions for Research in Imaging and Therapeutics

The lysine backbone, often introduced using protected derivatives like this compound, serves as a versatile platform for the attachment of metal-chelating agents. This is crucial for the development of radiopharmaceuticals and other metal-based diagnostic and therapeutic agents.

The ε-amino group of lysine provides a convenient site for conjugation with bifunctional chelators. nih.gov These chelators can then coordinate with various metal ions, including radioactive isotopes used in medical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), as well as for therapeutic applications. researchgate.netscholaris.ca

For example, a dual-chelator theranostic agent has been designed by covalently linking Desferrioxamine B (DFOB) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) through an L-lysine residue. researchgate.net This construct demonstrated regioselective metal binding, with Zr(IV) coordinating to the DFOB unit for PET imaging and Lu(III) coordinating to the DOTA unit for β-particle radiation therapy. researchgate.net Similarly, isothiocyanate-functionalized bifunctional chelates have been developed for generating targeted radiopharmaceuticals. N-α-Boc-L-lysine-COOH was used as a model compound to mimic the reactivity of lysine side chains in macromolecules for conjugation with these chelators. nih.gov

The ability to attach metal chelators to specific sites on a biomolecule, facilitated by the use of orthogonally protected lysine derivatives, is a key strategy in creating targeted imaging and therapeutic agents for conditions such as cancer. nih.govscholaris.ca

Role in Peptide-Based Drug Discovery and Development Research

The versatility of this compound, with its orthogonally protected amino groups, makes it an invaluable tool in the multifaceted field of peptide-based drug discovery and development.

Incorporation into Therapeutic Peptides and Peptidomimetics

This compound and its analogs are frequently used as building blocks in the synthesis of therapeutic peptides and peptidomimetics. chemimpex.comchempep.comnih.gov The lysine side chain can be modified to enhance the pharmacological properties of a peptide, such as its stability, solubility, and receptor binding affinity.

For example, in the development of GnRH-III bioconjugates for targeted cancer chemotherapy, orthogonally protected lysine residues, including Lys(Dde), are incorporated into the peptide sequence. upf.edumdpi.com This allows for the selective modification of the lysine side chains, such as acylation or the attachment of drug molecules, to improve the therapeutic profile of the conjugate. upf.edumdpi.com The use of Dde protection enables specific chemical transformations to be carried out on the lysine side chain while the rest of the peptide remains protected. sigmaaldrich.com

Design and Synthesis of Enzyme Inhibitors

The design and synthesis of enzyme inhibitors often involve the incorporation of modified amino acids to achieve high potency and selectivity. This compound can be used to introduce lysine residues that can be further functionalized to interact with the active site of a target enzyme. chemimpex.com The ability to selectively deprotect the lysine side chain allows for the attachment of various chemical moieties that can act as pharmacophores or improve the binding affinity of the inhibitor.

Application in Peptide Nucleic Acid (PNA) Synthesis and Conjugates

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA with a peptide-like backbone, which show great promise in diagnostics and gene-targeting therapies due to their high binding affinity and sequence selectivity for complementary nucleic acids. acs.orgacs.org The incorporation of lysine residues into PNA oligomers can enhance their solubility and facilitate cellular uptake. acs.orgsaspublishers.com

This compound and related derivatives are employed in the synthesis of PNA oligomers and PNA-peptide conjugates. rsc.orgnih.gov The Dde protecting group is particularly useful as it is orthogonal to the Fmoc protecting group commonly used in solid-phase peptide synthesis, allowing for selective deprotection and modification of the lysine side chain. rsc.orgnih.gov This enables the attachment of functional groups, such as catalytic units in PNA-based artificial enzymes (PNAzymes), to the PNA backbone. saspublishers.com

A novel submonomeric strategy for the synthesis of C(2)-modified PNAs has been developed using D-Lys(Boc)-OH, highlighting the importance of protected lysine derivatives in advancing PNA synthesis methodologies. acs.orgacs.org

Development of Novel Bioconjugates for Targeted Delivery Research

The development of bioconjugates for targeted drug delivery is a rapidly growing field of research, and this compound plays a crucial role in this area. chemimpex.com The lysine side chain serves as a convenient attachment point for targeting ligands, imaging agents, and therapeutic payloads. chempep.comacs.org

Contribution to Research on Modified Peptide-Based Drug Candidates

The chemical compound this compound, and its close strategic equivalent in Fmoc-based synthesis, Fmoc-L-Lys(Dde)-OH, are instrumental in the development of modified peptide-based drug candidates. The core utility of this reagent lies in its provision of two distinct, orthogonally protected amino groups on a single lysine residue. The α-amino group is protected by the Boc (tert-butyloxycarbonyl) group (or the Fmoc group in Fmoc-based strategies), while the ε-amino group of the side chain is protected by the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group. rsc.orgsigmaaldrich.com

This orthogonal protection scheme is fundamental for the synthesis of complex, non-linear, or specifically modified peptides. sigmaaldrich.comsigmaaldrich.com The Dde group is stable under the acidic conditions used to remove the Boc group and the basic conditions (piperidine) used to remove the Fmoc group, but it can be selectively cleaved using a mild solution of hydrazine (typically 2% in DMF). rsc.orgsigmaaldrich.com This allows for the unmasking of the lysine's side-chain amino group at a specific point in the synthesis, enabling site-specific modifications while the rest of the peptide, including its N-terminus (which can be protected with a Boc group), remains shielded. sigmaaldrich.comsigmaaldrich.com This capability is crucial for creating peptides with enhanced therapeutic properties, such as improved stability, better target affinity, or novel mechanisms of action. chemimpex.combeilstein-journals.org

Detailed research findings demonstrate the application of this strategy in creating advanced drug candidates for various diseases.

One significant area of application is in the development of lipidated peptides to improve drug delivery and efficacy, particularly in oncology. Researchers have synthesized modified linear peptides (MLPs) designed to silence Signal Transducer and Activator of Transcription 3 (STAT3), a key target in breast and ovarian cancer. mdpi.com In this work, Fmoc-L-Lys(Dde)-OH was incorporated into the peptide sequence. mdpi.com After the full peptide chain was assembled, the Dde group on the lysine side chain was selectively removed with hydrazine hydrate. mdpi.com This exposed the primary amine of the lysine side chain, which was then conjugated with oleic acid, a fatty acid. mdpi.com This lipidation is intended to enhance the peptide's pharmacokinetic profile.

Another critical application is the creation of self-adjuvanting peptide-based vaccines. Synthetic vaccines often require an adjuvant to elicit a strong immune response. By incorporating a lipid moiety that acts as a Toll-like receptor 2 (TLR2) agonist, such as Pam₂Cys, directly into the peptide vaccine candidate, the immunogenicity can be significantly enhanced. nih.gov In one such approach, a peptide was synthesized containing a lysine residue protected with Dde on its side-chain (Nε) and Fmoc on its alpha-amino group (Nα). nih.gov The Fmoc group was removed to allow for further peptide elongation at the Nε-amino group, creating a small spacer. Subsequently, a lipid moiety was attached. Finally, the Dde group at the Nα-position was removed using hydrazine, allowing for further modifications or conjugation to a target epitope, resulting in a potent, self-adjuvanting vaccine construct. nih.gov

The following table summarizes key research findings where Dde-protected lysine was essential for the development of modified peptide-based drug candidates.

Peptide Drug Candidate ClassModificationTherapeutic Target/ApplicationRole of Dde-Protected LysineReference
Modified Linear Peptides (MLPs)Lipidation (Oleic Acid Conjugation)Oncology (STAT3 silencing in breast and ovarian cancer)Provided a site for selective side-chain conjugation of the lipid moiety after assembly of the peptide backbone. mdpi.com
Self-Adjuvanting VaccinesLipidation (Pam₂Cys Conjugation)Immunology (Peptide-based vaccine development)Enabled orthogonal protection of the Nα-amino group, allowing for peptide elongation and modification at the Nε-amino group to incorporate the lipid adjuvant. nih.gov
Labeled PeptidesBiotinylationDrug Discovery (Binding studies, peptide trafficking)Allowed for site-specific attachment of a biotin label to the lysine side chain for use in bioassays. researchgate.net
Mixed Functional PeptoidsGuanidinylationAntimicrobial ResearchFacilitated selective conversion of lysine-type residues to arginine-type residues on-resin to study structure-activity relationships. rsc.org

These examples underscore the pivotal role of this compound and its derivatives in advancing peptide-based drug discovery. The ability to perform selective, site-specific chemical modifications on a peptide backbone is a powerful tool that enables researchers to fine-tune the biological and pharmacological properties of drug candidates. chemimpex.com

Future Directions and Emerging Research Avenues Utilizing Dde L Lys Boc Oh

Innovations in Orthogonal Protecting Group Chemistries for Lysine (B10760008) Derivatives

The precise construction of complex peptides, such as branched or cyclic structures, relies on an arsenal (B13267) of orthogonal protecting groups. The Dde group, in combination with Boc and Fmoc (9-fluorenylmethyloxycarbonyl) groups, forms a powerful orthogonal set. The primary advantage of the Dde group is its stability during the piperidine-mediated removal of Fmoc groups and the trifluoroacetic acid (TFA)-based cleavage of Boc groups. sigmaaldrich.comiris-biotech.deamericanpeptidesociety.org This allows for the selective deprotection of a Dde-protected amine using a 2% hydrazine (B178648) solution in DMF without affecting other protected sites. sigmaaldrich.compeptide.com

However, research has revealed certain limitations of the Dde group, such as its potential to migrate between free amino groups during synthesis, particularly during Fmoc deprotection with piperidine (B6355638). sigmaaldrich.comnih.gov This "scrambling" can compromise the integrity of the desired peptide sequence. iris-biotech.denih.gov To address this, more sterically hindered derivatives like ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) were developed. iris-biotech.dekohan.com.tw While ivDde shows greater stability and less tendency to migrate, its removal can sometimes be sluggish, especially in aggregating sequences or when located near the C-terminus. sigmaaldrich.comiris-biotech.deiris-biotech.de

Recent innovations focus on fine-tuning the balance between stability and cleavability. Newer protecting groups, such as those based on methyl dimethylbarbituric acid (MeDmb), are being explored as alternatives that offer robustness against scrambling while ensuring efficient removal. iris-biotech.de Furthermore, alternative deprotection cocktails are being investigated to enhance the orthogonality of the Dde group. For instance, using hydroxylamine (B1172632) hydrochloride with imidazole (B134444) in N-methylpyrrolidone (NMP) has been shown to selectively remove Dde groups even in the presence of Fmoc groups, offering a higher degree of orthogonality than the standard hydrazine method. peptide.comresearchgate.net

Protecting GroupStandard Deprotection ReagentKey Characteristics
Boc Trifluoroacetic Acid (TFA)Acid-labile; stable to bases like piperidine and dilute hydrazine. sigmaaldrich.comamericanpeptidesociety.orgnbinno.com
Fmoc 20% Piperidine in DMFBase-labile; stable to acids and dilute hydrazine. sigmaaldrich.comnbinno.comresearchgate.net
Dde 2% Hydrazine in DMFHydrazine-labile; stable to TFA and piperidine. sigmaaldrich.comrsc.org Prone to migration. sigmaaldrich.comnih.gov
ivDde 2% Hydrazine in DMFMore stable than Dde, less prone to migration. iris-biotech.deiris-biotech.de Can be difficult to remove. sigmaaldrich.comiris-biotech.de
Mtt 1% TFA in DCMHighly acid-labile; allows for selective deprotection in the presence of Boc. sigmaaldrich.com

Integration with Automated Synthesis Platforms for High-Throughput Applications

The advancement of automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for research and therapeutic development. nih.gov The use of orthogonally protected amino acids like Dde-L-lys(Boc)-OH and its counterparts (e.g., Fmoc-Lys(ivDde)-OH) is critical for these platforms. kohan.com.tw Automated synthesizers can be programmed to perform selective deprotection steps, enabling the on-resin synthesis of complex structures like branched peptides without manual intervention. kohan.com.twcem.com

Expanding the Scope of Bioconjugation Chemistries for Novel Biomolecular Constructs

Site-specific modification of peptides is essential for creating advanced biomolecular constructs, including fluorescently labeled probes, peptide-drug conjugates, and synthetic proteins. sigmaaldrich.comcem.com The Dde protecting group provides a chemical handle for precisely this purpose. By incorporating a lysine residue protected with Dde (e.g., as Fmoc-Lys(Dde)-OH) into a peptide sequence, the ε-amino group can be selectively unmasked on the solid support after the main chain has been assembled. sigmaaldrich.comnih.gov

This strategy allows for the attachment of a wide array of molecules. Researchers have successfully used this approach to incorporate labels such as biotin (B1667282), fluorescein (B123965), and dansyl groups for use in binding studies and biological tracking. nih.gov The method is also employed in the synthesis of ubiquitinated peptides and multi-functional probes. sigmaaldrich.com This "tag-and-modify" approach, where the Dde-protected lysine serves as the "tag," is a powerful tool for creating peptides with tailored functions, expanding their utility in biochemistry and cell biology. ox.ac.uk The orthogonality of Dde ensures that the modification occurs only at the desired position, preserving the integrity and function of the rest of the peptide. rsc.org

Contribution to the Development of Advanced Biomaterials and Nanotechnology Applications

The unique structural possibilities enabled by Dde-protected lysine derivatives are contributing to the development of novel biomaterials and nanostructures. The ability to create precisely branched or cyclic peptides is fundamental to this area. Branched peptides, for example, can be used to construct Template-Assembled Synthetic Proteins (TASP), where peptide chains are attached to a central scaffold, mimicking the complex three-dimensional structures of natural proteins. sigmaaldrich.comsigmaaldrich.com

These engineered macromolecules have potential applications in materials science, such as in the formation of self-assembling materials, bioactive coatings, or peptide-based hydrogels. jylpharm.com The defined architecture of these constructs, controlled by the site-specific introduction of branching points via Dde chemistry, can influence their material properties, such as stability, biocompatibility, and biological activity. While still an emerging area, the use of this compound and related compounds provides a foundational technology for the bottom-up design of sophisticated biomaterials and nano-constructs with programmed functions. cem.comjylpharm.com

Impact on Next-Generation Peptide-Based Therapeutics and Diagnostics Research

The development of new peptide-based drugs and diagnostic tools often requires chemical modifications to improve properties like stability, bioavailability, or target specificity. This compound is an important intermediate in the synthesis of such modified peptides. jylpharm.com Its use facilitates the creation of peptide mimetics and conjugates designed for enhanced therapeutic effect. nih.govgoogle.com

In diagnostics, the site-specific labeling of peptides is crucial for creating probes to study peptide-protein interactions or for use in imaging applications. nih.govnih.gov The Dde protection strategy allows for the reliable synthesis of peptides labeled with biotin, fluorophores, or other reporter molecules. nih.gov This has a direct impact on the development of new research tools and potential diagnostic agents. By enabling precise control over peptide architecture and modification, Dde chemistry supports the synthesis of complex molecules like chimeric peptides and peptide-drug conjugates, which are key areas of investigation for next-generation therapeutics. cem.commerel.sicreative-peptides.com

Q & A

Q. How can researchers leverage primary literature to design derivative studies on this compound?

  • Methodological Answer :
  • Systematic review : Use SciFinder to map synthetic routes (1990–2025). Tabulate yields, solvents, and catalysts.
  • Gap analysis : Identify understudied areas (e.g., microwave-assisted synthesis).
  • Pre-register protocols on Open Science Framework to mitigate bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.